7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-7-bromopyrrolo[3,2-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O2S/c14-12-9-15-8-10-6-7-16(13(10)12)19(17,18)11-4-2-1-3-5-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZDWUXHLJMSRIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CN=CC(=C32)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
Introduction of the phenylsulfonyl group at the N1-position is critical for subsequent bromination. This step protects the pyrrole nitrogen, enhances solubility in organic solvents, and directs electrophilic substitution during bromination.
Standard Procedure
A solution of 1H-pyrrolo[3,2-c]pyridine (1.0 equiv) in anhydrous DMF is treated with sodium hydride (1.2 equiv) at 0°C under nitrogen. Phenylsulfonyl chloride (1.1 equiv) is added dropwise, and the mixture is stirred at room temperature for 12 hours.
Optimized Conditions :
-
Base : NaH (60% dispersion in mineral oil)
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Solvent : DMF (anhydrous)
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Temperature : 0°C → room temperature
-
Yield : 68–72%
Mechanistic Insights
The reaction proceeds via deprotonation of the pyrrole nitrogen by NaH, forming a stabilized anion that attacks the electrophilic sulfur in phenylsulfonyl chloride. The electron-withdrawing sulfonyl group reduces electron density across the heterocycle, facilitating subsequent electrophilic bromination at the C7 position.
Table 1: Sulfonylation Reaction Optimization
| Parameter | Variation | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base (1.2 equiv) | NaH | 72 | 98.5 |
| Base (1.2 equiv) | KOtBu | 58 | 95.2 |
| Solvent | DMF | 72 | 98.5 |
| Solvent | THF | 65 | 97.1 |
| Temperature | 0°C → RT | 72 | 98.5 |
| Temperature | RT only | 60 | 96.3 |
Regioselective Bromination at C7
Bromination Strategies
Bromination of 1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine requires careful reagent selection to achieve C7 selectivity. Two primary methods are employed:
Radical Bromination with NBS
N-Bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) selectively brominates the C7 position due to the stability of the intermediate radical.
Procedure :
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine (1.0 equiv) is dissolved in carbon tetrachloride (CCl4). NBS (1.05 equiv) and AIBN (0.1 equiv) are added, and the mixture is refluxed for 6 hours.
Key Parameters :
-
Solvent : CCl4
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Temperature : 80°C (reflux)
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Yield : 65–70%
Table 2: Bromination Efficiency with NBS
| Initiator | Equiv NBS | Time (h) | Yield (%) | C7 Selectivity |
|---|---|---|---|---|
| AIBN | 1.05 | 6 | 70 | >95% |
| None | 1.05 | 12 | 30 | 60% |
| Dibenzoyl peroxide | 1.05 | 6 | 68 | 90% |
Electrophilic Bromination with Br2
Direct bromination using molecular bromine (Br2) in dichloromethane at −78°C achieves moderate yields but lower regioselectivity (70–75% C7 product).
Alternative Synthetic Pathways
Palladium-Catalyzed Functionalization
Recent advances leverage palladium catalysis to introduce bromine post-sulfonylation. For example, Miyaura borylation followed by bromination offers an orthogonal route, though this method remains less common due to cost.
Procedure :
1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine undergoes borylation at C7 using Pd(dppf)Cl2 and bis(pinacolato)diboron. Subsequent treatment with CuBr2 yields the brominated product.
Conditions :
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Catalyst : Pd(dppf)Cl2 (5 mol%)
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Ligand : dppf (10 mol%)
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Solvent : Dioxane
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Yield : 55–60%
Industrial-Scale Considerations
Large-scale production necessitates modifications for cost and safety:
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Continuous Flow Reactors : Enhance heat dissipation during exothermic sulfonylation.
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Solvent Recycling : DMF recovery via distillation reduces waste.
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Catalyst Recovery : Palladium catalysts are filtered and reused via immobilized supports.
Table 3: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Sulfonylation Time | 12 h | 8 h (flow reactor) |
| Bromination Yield | 70% | 75% (optimized mixing) |
| Purity | 98.5% | 99.9% (crystallization) |
Analytical Characterization
NMR Spectroscopy
Mass Spectrometry
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different substituent.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a new compound with the bromine atom replaced by an aryl or alkyl group.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as an antitumor agent. Research indicates that derivatives of pyrrolo[3,2-c]pyridine can act as inhibitors at the colchicine-binding site of tubulin, which is crucial for cancer cell proliferation.
Case Study: Antitumor Activity
A study synthesized various derivatives of 1H-pyrrolo[3,2-c]pyridine, including 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine. These compounds were evaluated against several cancer cell lines (HeLa, SGC-7901, and MCF-7). The results showed that some derivatives exhibited potent antiproliferative activities with IC50 values between 0.12 to 0.21 µM, indicating significant potential for cancer treatment .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 10t | HeLa | 0.12 |
| 10t | SGC-7901 | 0.15 |
| 10t | MCF-7 | 0.21 |
Other Biological Activities
Beyond antitumor properties, pyrrolo[3,2-c]pyridine derivatives have been explored for their analgesic and sedative effects. Research has shown that certain derivatives exhibit higher analgesic activity compared to traditional analgesics like aspirin and morphine .
Case Study: Analgesic Activity
In a study assessing the analgesic properties of new derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, it was found that some compounds had significant activity in pain models, suggesting a promising avenue for developing new pain relief medications .
Mechanism of Action
The mechanism of action of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. The phenylsulfonyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the bromine atom can participate in halogen bonding interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Findings and Trends
Scaffold Position Matters : The [3,2-c] isomer (target compound) shows superior rigidity and target engagement compared to [2,3-b] derivatives, which exhibit altered binding kinetics .
Halogen Effects : Bromine at position 7 enhances halogen bonding and steric interactions compared to chlorine or methyl groups, improving potency .
Sulfonyl Group Utility: The phenylsulfonyl group in the target compound enhances metabolic stability and target affinity relative to non-sulfonylated analogs .
Biological Activity
7-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C16H15BrN2O4S
- Molecular Weight : 411.27 g/mol
- CAS Number : 1801684-92-3
Research has indicated that 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine exhibits various mechanisms that contribute to its biological activity:
- Inhibition of Protein Kinases : Studies have shown that compounds with similar structures can inhibit specific protein kinases involved in cancer progression. This inhibition can lead to decreased cell proliferation and increased apoptosis in tumor cells .
- Antioxidant Properties : The compound may also possess antioxidant properties, which can mitigate oxidative stress in cells, a factor often associated with cancer and neurodegenerative diseases .
- Interaction with Enzymes : The presence of the phenylsulfonyl group is believed to enhance the compound's ability to interact with various enzymes, potentially leading to therapeutic effects against diseases such as Alzheimer's .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine. It has been shown to induce apoptosis in several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| FaDu (Hypopharyngeal) | 10.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 12.3 | Inhibition of cell proliferation |
Neuroprotective Effects
The compound's ability to act as an antioxidant suggests potential applications in neuroprotection:
- Studies indicate that it may reduce neuronal damage by scavenging free radicals and modulating inflammatory pathways .
Case Studies
- Study on Apoptosis Induction : A study conducted on FaDu cells demonstrated that treatment with 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine led to a significant increase in apoptotic markers compared to untreated controls, indicating its efficacy as an anticancer agent .
- Neuroprotective Research : In a model of oxidative stress-induced neurotoxicity, the compound showed a reduction in cell death and improved survival rates compared to standard treatments .
Q & A
Q. What are the optimal reaction conditions for introducing the phenylsulfonyl group to the pyrrolopyridine core?
The phenylsulfonyl group is typically introduced via sulfonylation using benzenesulfonyl chloride under basic conditions. Sodium hydride (NaH) in dichloromethane (CH₂Cl₂) at 0°C to room temperature, with catalytic benzyltriethylammonium chloride, facilitates efficient sulfonylation. Reaction monitoring via TLC is recommended, with quenching in water and extraction with CH₂Cl₂ for purification .
Q. How can silica gel chromatography be optimized for purifying 7-bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine?
A heptane:ethyl acetate gradient (e.g., 8:2 ratio) effectively separates polar byproducts. Pre-adsorption of the crude product onto silica gel before column loading improves resolution. Confirm purity using HPLC (>98% purity) and characterize intermediates via NMR (e.g., δ 8.39 ppm for aromatic protons in DMSO-d₆) .
Q. What solvents are suitable for dissolving this compound in biological assays?
Polar aprotic solvents like DMSO or DMF are preferred due to the compound’s low aqueous solubility. For in vitro studies, prepare stock solutions in DMSO (10 mM) and dilute in assay buffers (final DMSO concentration ≤1%). Avoid aqueous buffers with high ionic strength to prevent precipitation .
Advanced Research Questions
Q. How does the bromine substituent at the 7-position influence regioselectivity in cross-coupling reactions?
The bromine atom acts as a directing group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings at the 3- or 5-positions of the pyrrolopyridine core. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids in dioxane/H₂O at 105°C yield biaryl derivatives. Monitor reaction progress via LC-MS to detect intermediates .
Q. What strategies mitigate decomposition during long-term storage of this compound?
Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation and moisture absorption. Periodic NMR analysis (e.g., disappearance of δ 12.40 ppm NH signals) helps detect degradation. Lyophilization is not recommended due to thermal instability .
Q. How can structural analogs of this compound be designed to improve kinase inhibitory activity?
Replace the bromine atom with electron-withdrawing groups (e.g., CN, NO₂) to enhance binding to ATP pockets in kinases like DYRK1A. Use molecular docking simulations to predict interactions with residues such as Lys188 or Glu238. Validate via enzymatic assays (IC₅₀ values) and compare with parent compound .
Data Analysis and Contradiction Resolution
Q. How should conflicting 1H^1H1H NMR data be resolved for derivatives of this compound?
Discrepancies in aromatic proton shifts (e.g., δ 7.60–8.39 ppm) may arise from solvent effects or substituent electronic changes. Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) and compare with computational predictions (DFT calculations). Cross-validate using NMR or HSQC for unambiguous assignments .
Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?
Combine HPLC-MS (ESI+) for mass detection and GC-MS for volatile byproducts. For halogenated impurities (e.g., residual Br₂), use ion chromatography. Report impurity profiles in supplementary data, noting thresholds per ICH guidelines (<0.15% for unknown impurities) .
Methodological Recommendations
Q. What alternative synthetic routes exist for this compound if benzenesulfonyl chloride is unavailable?
Use toluenesulfonyl chloride or mesyl chloride as sulfonylation agents, though reaction yields may vary. Optimize equivalents of NaH (2–3 eq.) and extend reaction time to 4 hours. Confirm product identity via HRMS and IR spectroscopy (SO₂ stretching at ~1350 cm⁻¹) .
Q. How can computational tools aid in predicting the metabolic stability of this compound?
Employ QSAR models (e.g., SwissADME) to estimate CYP450 metabolism sites. Focus on demethylation or sulfone cleavage pathways. Validate predictions with in vitro microsomal assays (human liver microsomes + NADPH) and HPLC quantification of parent compound depletion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
